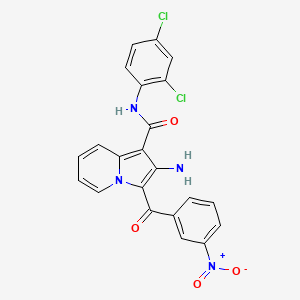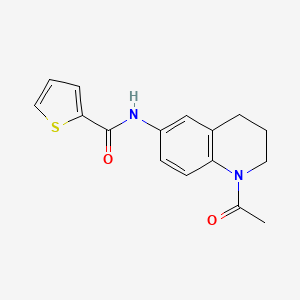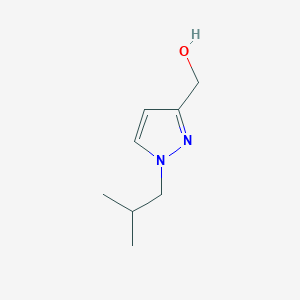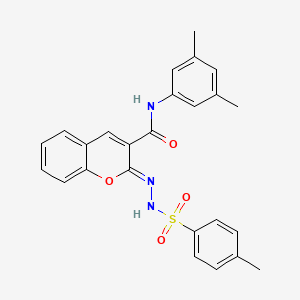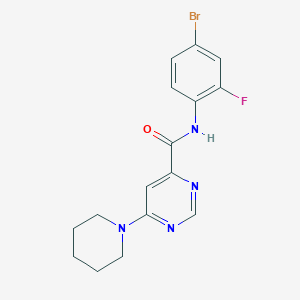![molecular formula C21H19N5O2 B2363925 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide CAS No. 899752-85-3](/img/structure/B2363925.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (including 2400 patents) to date .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various synthetic methods, starting from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, structures 1 and 2 have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can be used as key intermediates for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .
Applications De Recherche Scientifique
Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidines, closely related to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide, have been studied for their anti-inflammatory properties. A study by Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to explore the relationship between structural modifications and anti-inflammatory properties. They found that certain modifications could lead to compounds with significant activity and a better therapeutic index than traditional anti-inflammatory drugs, such as phenylbutazone and indomethacin, without ulcerogenic activity (Auzzi et al., 1983).
Adenosine Receptor Affinity
Another aspect of pyrazolo[3,4-d]pyrimidine derivatives is their affinity for adenosine receptors, which are significant in various physiological processes. Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, examining their affinity for A1 adenosine receptors. Their study highlighted that certain substituents could enhance receptor affinity, making these compounds interesting for further pharmacological studies (Harden et al., 1991).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) developed a novel series of pyrazolo[3,4-d]pyrimidines with potential anticancer and anti-5-lipoxygenase activities. Their research demonstrated that certain derivatives could exhibit significant cytotoxicity against cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Antimicrobial Activity
El-Sayed et al. (2017) explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. They synthesized a series of compounds and tested their activity against various bacterial and fungal strains. Some compounds exhibited moderate to outstanding antimicrobial activity, suggesting their utility as lead compounds for developing new antimicrobial agents (El-Sayed et al., 2017).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. Their study suggests that these compounds could be valuable in developing new agents for pest control and bacterial infections (Deohate & Palaspagar, 2020).
Adenosine Deaminase Inhibition
La Motta et al. (2009) investigated pyrazolo[3,4-d]pyrimidin-4-ones for their ability to inhibit adenosine deaminase (ADA), an enzyme involved in purine metabolism and immune response. They found that certain 2-arylalkyl derivatives exhibited excellent inhibitory activity, suggesting their potential in treating conditions associated with ADA dysfunction (La Motta et al., 2009).
Orientations Futures
The pyrazolo[3,4-d]pyrimidine scaffold might potentially constitute a novel class of anticancer agents, which require further studies . The synthesis and antioxidant activity of some novel structure hybrids incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety joined with the thiazole, tetrazole, thiophene, chromene, pyridine or pyrazole ring systems through different linkages have been suggested as a means of discovering a new lead structure that would have a significant antioxidant activity .
Propriétés
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-17(15-9-5-3-6-10-15)20(27)24-25-14-22-19-18(21(25)28)13-23-26(19)16-11-7-4-8-12-16/h3-14,17H,2H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAXRAQLVDBDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363843.png)
![5-[4-(Methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2363845.png)
![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)
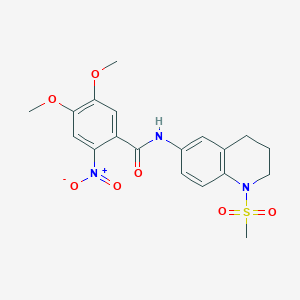
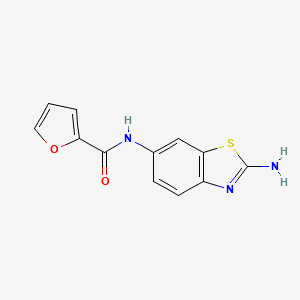
![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)
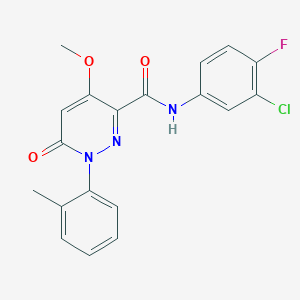
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2363857.png)
